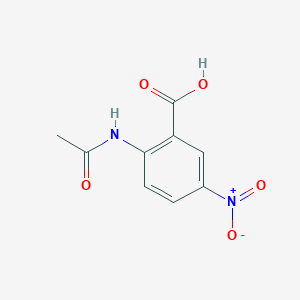

2-Acetamido-5-nitrobenzoic acid

描述

Evolution of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have a rich history in chemistry, dating back to the 16th century. wikipedia.orgpreprints.org Initially used as a preservative, its true potential unfolded with the advancement of organic synthesis. wikipedia.org Today, benzoic acid derivatives are fundamental building blocks in the creation of a vast array of organic molecules. wikipedia.orgnih.gov They serve as precursors for pharmaceuticals, dyes, and polymers. wikipedia.orgnumberanalytics.comnih.gov In medicinal chemistry, the benzoic acid scaffold is a common feature in many drugs, highlighting its importance in the development of therapeutic agents. preprints.orgnih.govacs.org The ability to modify the benzoic acid structure with various functional groups allows for the fine-tuning of a molecule's biological activity.

Significance of Acetamido and Nitro Functional Groups in Aromatic Systems

The chemical behavior and utility of 2-Acetamido-5-nitrobenzoic acid are largely dictated by its two key functional groups: the acetamido group (-NHCOCH₃) and the nitro group (-NO₂).

The acetamido group is known as an ortho, para-directing group in electrophilic aromatic substitution reactions. brainly.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, thereby activating these positions for substitution. brainly.com However, the presence of the electron-withdrawing carbonyl group within the acetamido moiety makes it a less potent activator compared to a simple amino group. brainly.com

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.comlibretexts.org This deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack. numberanalytics.com In the context of medicinal chemistry, the nitro group can be a pharmacophore, a part of a molecule responsible for its biological or pharmacological interactions. nih.gov It can undergo reduction in biological systems to form reactive intermediates that can interact with cellular targets.

Research Trajectory of this compound within Contemporary Chemical Science

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and reactive sites on the aromatic ring, makes it a versatile building block for constructing more complex molecules. Research has demonstrated its utility as a precursor in the synthesis of various compounds, including those with potential antimicrobial properties. The presence of the nitro group, in particular, has been noted to enhance the antibacterial activity of resulting compounds.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₅ uni.lu |

| Molecular Weight | 224.17 g/mol nih.gov |

| Appearance | Light yellow to amber to dark green powder/crystal tcichemicals.com |

| Melting Point | 225°C (decomposes) chemicalbook.com |

Spectroscopic analysis provides detailed information about the molecular structure of the compound.

| Spectroscopy Type | Key Data Points |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.07 ppm (d, J = 8.9 Hz, H-6); δ 7.53 ppm (dd, J = 8.9, 2.4 Hz, H-4); δ 7.32 ppm (d, J = 2.4 Hz, H-3); δ 2.18 ppm (s, CH₃ from acetamido) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 168.2 ppm (C=O, carboxylic acid); δ 167.8 ppm (C=O, acetamido); δ 148.1 ppm (C-NO₂); δ 23.1 ppm (CH₃ from acetamido) |

| Infrared (IR) Spectroscopy | Key absorption bands: 1700 cm⁻¹ (Stretching of carboxylic acid C=O); 1655 cm⁻¹ (Acetamido C=O); 1520 cm⁻¹ and 1348 cm⁻¹ (Asymmetric and symmetric NO₂ stretching); 3300 cm⁻¹ (N-H stretching, broad, acetamido) |

| UV-Vis Spectroscopy (in methanol) | λmax = 270 nm (ε = 8,200 L·mol⁻¹·cm⁻¹) |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes. One common method involves the nitration of an appropriately substituted benzoic acid derivative. For instance, a multi-step synthesis starting from p-phenylenediamine (B122844) has been reported, involving acylation, formylation, oxidation, and nitration steps, with high purity and good yields. Another approach involves the acetylation of 5-amino-2-nitrobenzoic acid.

The reactivity of this compound is characterized by the interplay of its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The nitro group can be reduced to an amino group, providing a pathway to other derivatives. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Applications in Research

This compound is primarily utilized as an intermediate in the synthesis of other chemical entities. Its structural features make it a valuable precursor for creating a diverse range of molecules with potential applications in various fields of research.

Role as a Precursor in the Synthesis of Bioactive Molecules

The compound serves as a key starting material in the synthesis of novel compounds with potential biological activity. For example, it has been used as a precursor for the synthesis of new antimicrobial agents. The resulting molecules have shown significant activity against resistant bacterial strains, highlighting the potential of this compound in the development of new antibiotics. Furthermore, derivatives of similar nitrobenzoic acids have been investigated for their analgesic and anti-inflammatory properties.

Utility as a Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a useful building block in general organic synthesis. Its functional groups allow for a variety of chemical transformations, enabling the construction of complex molecular architectures. The ability to selectively modify the carboxylic acid, nitro, and acetamido groups provides synthetic chemists with a versatile tool for creating new materials and compounds with desired properties.

Structure

3D Structure

属性

IUPAC Name |

2-acetamido-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-8-3-2-6(11(15)16)4-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTQWLSLKHKTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298683 | |

| Record name | 2-acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-18-7 | |

| Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 125367 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3558-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 2 Acetamido 5 Nitrobenzoic Acid

Precursor Synthesis and Functional Group Introduction

The construction of 2-acetamido-5-nitrobenzoic acid relies on the sequential introduction of the nitro and acetamido groups onto an aromatic benzoic acid system. This section details the strategies employed for both nitration and acylation, which are crucial for the successful synthesis of the target molecule.

Nitration Strategies for Aromatic Benzoic Acid Systems

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO2) onto an aromatic ring. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the desired product.

Traditional methods for the nitration of aromatic compounds, including benzoic acid derivatives, often employ a mixture of concentrated nitric acid and sulfuric acid. rushim.runih.gov Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. nih.govfrontiersin.org This "mixed acid" approach is a well-established and widely used method for aromatic nitration. rushim.ru

The reaction of benzoic acid with a nitrating mixture typically yields a mixture of nitrobenzoic acid isomers. The carboxylic acid group is a deactivating meta-director, leading to the formation of 3-nitrobenzoic acid as the major product. truman.eduyoutube.com However, small amounts of ortho and para isomers are also formed. orgsyn.org The temperature of the reaction is a critical parameter to control, with lower temperatures generally favoring the desired regioselectivity and minimizing the formation of byproducts. truman.edu For instance, maintaining the temperature below 5°C is often recommended. youtube.com

| Reagents | Conditions | Major Product | Reference |

| Benzoic acid, Conc. HNO3, Conc. H2SO4 | 0-5 °C | 3-Nitrobenzoic acid | truman.eduyoutube.com |

| Methyl benzoate, Conc. HNO3, Conc. H2SO4 | Ice-water bath | Methyl 3-nitrobenzoate | rsc.org |

This table summarizes conventional nitration protocols for benzoic acid and its ester, highlighting the reagents, conditions, and the major product formed.

Achieving specific regioselectivity in the nitration of substituted benzoic acids is a significant challenge. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. For the synthesis of this compound, the starting material is often 4-acetamidobenzoic acid. In this case, the acetamido group is an ortho, para-director, while the carboxylic acid group is a meta-director. The powerful activating and ortho, para-directing effect of the acetamido group overrides the meta-directing effect of the carboxylic acid, directing the nitro group to the position ortho to the acetamido group and meta to the carboxylic acid group.

A patented process for the preparation of 4-acetamido-3-nitrobenzoic acid involves dissolving 4-acetamidobenzoic acid in sulfuric acid and then adding a mixed acid of nitric and sulfuric acid. google.com The temperature is maintained between 0°C and 12°C to ensure regioselectivity and a good yield. google.com

More environmentally benign methods are also being explored to reduce the use of highly corrosive mixed acids. nih.govfrontiersin.org These alternative approaches aim to improve safety and minimize acidic waste. frontiersin.org

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| 4-Acetamidobenzoic acid | Mixed Acid (HNO3/H2SO4) | 0-12 °C | 4-Acetamido-3-nitrobenzoic acid | google.com |

This interactive table outlines a regioselective nitration technique for 4-acetamidobenzoic acid, specifying the starting material, nitrating agent, reaction conditions, and the resulting product.

Acylation Reactions for Acetamido Moiety Formation

The introduction of the acetamido group (-NHCOCH3) is typically achieved through the acylation of a corresponding aminobenzoic acid intermediate. This reaction involves the treatment of the amino group with an acetylating agent.

The acetylation of aminobenzoic acids is a common strategy to protect the amino group and to introduce the acetamido moiety. chegg.com In the context of synthesizing this compound, the precursor is 2-amino-5-nitrobenzoic acid. nih.govchemicalbook.comresearchgate.net The amino group of this intermediate is reacted with an acetylating agent to form the desired product.

The reaction can be carried out using various acetylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.com

Acetic anhydride is a widely used and effective reagent for the acetylation of amines. youtube.comwebassign.net The reaction of an aminobenzoic acid with acetic anhydride typically proceeds under mild conditions to afford the corresponding acetamido derivative in good yield. webassign.net For example, the preparation of N-acetylanthranilic acid involves heating 2-aminobenzoic acid with acetic anhydride. webassign.net

The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid. youtube.com This reaction is a straightforward and efficient method for the formation of the acetamido group.

| Amine Substrate | Acetylating Agent | Conditions | Product | Reference |

| 2-Aminobenzoic acid | Acetic anhydride | Heating | N-Acetylanthranilic acid | webassign.net |

| p-Toluidine | Acetic anhydride | Not specified | 4'-Methylacetanilide | chegg.com |

This data table illustrates the use of acetic anhydride for the formation of an acetamido moiety on different amine substrates, detailing the reactants, conditions, and products.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalytic methods are central to the efficient and sustainable synthesis of this compound and its structural analogues. These approaches offer improvements in selectivity, yield, and safety compared to stoichiometric reactions. Key catalytic strategies involve the reduction of a nitro group precursor and the nitration of an appropriate aromatic substrate.

The reduction of aromatic nitro compounds is a fundamental route to producing aromatic amines, which are precursors to the acetamido group in the target molecule. Heterogeneous catalysts are highly favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and stability. mdpi.comresearchgate.net The catalytic hydrogenation of a nitro-substituted precursor is a common method for synthesizing the corresponding amino derivative.

A variety of metal-based heterogeneous catalysts have been developed for the reduction of nitroarenes. researchgate.net Noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon (e.g., Pd/C) are highly effective for this transformation, typically using molecular hydrogen (H₂) as the reductant. nih.govorganic-chemistry.org Non-noble metal catalysts, particularly those based on nickel (Ni), such as Raney nickel, and cobalt (Co), offer a more cost-effective alternative and are widely used in industrial applications. nih.gov These catalysts facilitate the chemoselective reduction of the nitro group while preserving other functional groups like carboxylic acids. nih.gov

Recent research has focused on developing novel heterogeneous catalysts with enhanced activity and selectivity. For instance, a vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) composite has been used as a recyclable photocatalyst for the reduction of nitro compounds under visible light, employing hydrazine hydrate as the reductant in ethanol. organic-chemistry.orgacs.org Another approach involves using bimetallic composite materials, such as a cerium-promoted nickel-based catalyst, which has demonstrated high efficacy in the mild and chemoselective hydrogenation of functionalized nitroarenes. nih.gov

| Catalyst System | Reductant | Key Features | Reference |

|---|---|---|---|

| Pd/C, Pt/C | H₂ (gas), Triethylsilane | High activity, widely used, can be used at low loadings. | nih.govorganic-chemistry.org |

| Raney Nickel | H₂ (gas) | Cost-effective, excellent activity, common in industrial synthesis. | nih.gov |

| Supported Au Nanoparticles | H₂ (gas) | Reliable for nitro group reduction. | nih.gov |

| V₂O₅/TiO₂ | Hydrazine Hydrate | Heterogeneous, recyclable, operates under visible light at ambient temperature. | organic-chemistry.orgacs.org |

| Ni-Ce Bimetallic Composite | H₂ (gas) | Robust, low-cost, facilitates mild and chemoselective reduction. | nih.gov |

| Rhenium-based Nanocomposites | H₂ (gas) | Effective in continuous-flow systems for sustainable hydrogenation. | mdpi.com |

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. The standard industrial method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). beilstein-journals.orggoogle.com In this "mixed acid" nitration, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. beilstein-journals.org

The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve the desired regioselectivity and prevent side reactions. google.comtruman.edu For the synthesis of this compound, the starting material would likely be 2-acetamidobenzoic acid. The acetamido group is an ortho-, para-directing group. chegg.combrainly.comstackexchange.comechemi.comchegg.com Therefore, nitration would yield a mixture of isomers, and reaction conditions must be optimized to favor the formation of the desired 5-nitro isomer. A patented process for the nitration of 4-acetamidobenzoic acid specifies maintaining the sulfuric acid concentration between 86% and 92% and the temperature between 0°C and 12°C to ensure high yield and purity. google.com

While mixed acid nitration is effective, it presents challenges related to safety and waste disposal. Modern research is exploring alternative catalytic systems, including the use of solid acid catalysts, to create more sustainable nitration processes. rsc.org These catalysts can potentially simplify product purification and reduce corrosive waste streams, although their industrial scalability can be hindered by cost. rsc.org

Continuous Flow Synthesis and Process Intensification for this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions like nitration and high-pressure hydrogenations. rsc.orgbeilstein-journals.org The production of this compound involves both a nitration step and a nitro group reduction, making it an ideal candidate for process intensification using flow chemistry.

Nitration reactions are highly exothermic and fast, which poses significant safety risks in large-scale batch reactors due to challenges in heat management and the potential for thermal runaway. beilstein-journals.orgrsc.org Continuous flow microreactors or tubular reactors provide superior heat and mass transfer, a low reactor volume, and precise control over reaction parameters like temperature and residence time. beilstein-journals.orgrsc.org This enhanced control minimizes the formation of byproducts, improves selectivity, and ensures operational safety. rsc.org Successful continuous flow nitration processes have been developed for various aromatic compounds, achieving high yields and selectivity that are consistent with or better than small-scale experiments, demonstrating scalability. rsc.orgresearchgate.net

Similarly, catalytic hydrogenation of nitro compounds can be efficiently performed in continuous-flow systems. mdpi.combeilstein-journals.org These systems often use packed-bed reactors containing a solid heterogeneous catalyst. mdpi.com This setup allows for the safe use of hydrogen gas and enables high-throughput production. The catalyst remains in the reactor, simplifying product isolation and allowing for long-term, continuous operation. mdpi.com For example, rhenium-based nanocomposite catalysts have been successfully used in 3D-printed fixed-bed reactors for the continuous hydrogenation of nitroaromatic compounds. mdpi.com A metal-free reduction of nitro compounds using trichlorosilane has also been adapted to a continuous-flow process, yielding primary amines with high purity in very short reaction times. beilstein-journals.org

| Process Step | Batch Processing Challenges | Continuous Flow Advantages | Reference |

|---|---|---|---|

| Nitration | Poor heat control, risk of explosion, formation of byproducts. | Excellent heat transfer, high safety, improved selectivity, short residence times. | beilstein-journals.orgrsc.org |

| Nitro Group Reduction (Hydrogenation) | Handling of flammable H₂ gas at scale, catalyst separation required. | Safe handling of reagents, catalyst is contained in a fixed bed, easy product isolation, high efficiency. | mdpi.combeilstein-journals.org |

Synthesis of Novel Derivatives of this compound

The structural framework of this compound features two key functional groups—a carboxylic acid and an acetamido group—that can be chemically modified to synthesize a library of novel derivatives for various applications.

The carboxylic acid group is a versatile functional handle for derivatization. nih.gov Standard organic transformations can be employed to convert it into a range of other functional groups, which can alter the compound's physical, chemical, and biological properties. The most common derivatization reaction for carboxylic acids is amidation. nih.gov

Key derivatization strategies include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This modification increases lipophilicity.

Amide Formation: Activation of the carboxylic acid, often by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine, produces amides. This introduces diverse substituents and can be used to link the molecule to other structures.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acid chloride, which is a key intermediate for synthesizing esters and amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Chemical derivatization is also a crucial strategy in analytical chemistry to improve the detection of carboxylic acids in methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Reagents can be used to attach a charged tag to the molecule, reversing its polarity and enhancing ionization efficiency for more sensitive detection.

| Derivative Type | General Reagents | Resulting Functional Group |

|---|---|---|

| Ester | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | -COOR |

| Amide | Amine (e.g., RNH₂, R₂NH), Coupling Agent (e.g., EDC) | -CONHR, -CONR₂ |

| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | -COCl |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH |

The acetamido group (-NHCOCH₃) also offers opportunities for chemical modification, although it is generally less reactive than the carboxylic acid. The most common transformation is its hydrolysis back to the parent amino group (-NH₂).

Hydrolysis to Amine: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-nitrobenzoic acid. This is often a strategic step in a multi-step synthesis where the acetamido group is used as a protecting group for the amine. The acetyl group moderates the activating effect of the amine during electrophilic substitution reactions like nitration and prevents unwanted side reactions. Once the desired substitution is complete, the acetyl group can be removed.

N-Alkylation/N-Arylation: While less common, the nitrogen atom of the acetamido group could potentially undergo further substitution, although this is often challenging due to the electron-withdrawing nature of the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen.

Reduction to Ethylamine: The amide functionality can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the acetamido group into an ethylamino group (-NHCH₂CH₃).

These transformations allow for the synthesis of diverse analogues, enabling the exploration of structure-activity relationships in fields such as medicinal chemistry and materials science.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that serves as a key site for the strategic derivatization of this compound. Its chemical reactivity, particularly its susceptibility to reduction, opens pathways to a variety of amino derivatives that are pivotal intermediates in the synthesis of more complex molecules.

The conversion of the nitro group in this compound to a primary amine is a fundamental transformation, yielding 2-acetamido-5-aminobenzoic acid. This reaction is crucial for subsequent functionalization steps. A variety of established methods for the reduction of aromatic nitro compounds can be employed, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and cleaner reaction profiles, which align with green chemistry principles. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a highly effective and common catalyst for nitro group reductions. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. It offers excellent yields and chemoselectivity, generally without affecting the carboxylic acid or amide functionalities.

Raney Nickel: An alternative catalyst, Raney Nickel, is also effective for the hydrogenation of nitro groups. It can be a suitable choice when trying to avoid dehalogenation in substrates containing halogen atoms.

Platinum(IV) Oxide (PtO₂): This catalyst is also used for the hydrogenation of nitroaromatics to anilines.

Chemical Reduction: These methods utilize stoichiometric amounts of a reducing agent, often a metal in an acidic medium. While effective, they typically generate more waste compared to catalytic methods.

Tin(II) Chloride (SnCl₂): The use of stannous chloride in the presence of a strong acid like concentrated hydrochloric acid provides a mild and effective method for reducing nitro groups to amines. This method is well-suited for laboratory-scale synthesis.

Iron (Fe) or Zinc (Zn) in Acid: The use of iron or zinc metal in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and cost-effective method for nitro group reduction. These reactions are robust and can tolerate a range of other functional groups.

The choice of reduction method depends on factors such as scale, desired purity, functional group tolerance, and environmental considerations.

Table 1: Comparison of Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to 80°C, 1-50 bar H₂ pressure, solvent (e.g., Ethanol) | High yield, clean reaction, minimal waste (catalyst can be recycled) | Requires specialized hydrogenation equipment, potential catalyst poisoning |

| Metal/Acid Reduction | Fe, Zn, or SnCl₂ with HCl or Acetic Acid | Room temperature or reflux | Cost-effective, robust, tolerant of some functional groups | Stoichiometric use of metal generates significant inorganic waste, workup can be extensive |

| Transfer Hydrogenation | Ammonium (B1175870) formate, Hydrazine | Pd/C catalyst, reflux in a solvent like Methanol | Avoids the use of high-pressure hydrogen gas | Can be more expensive, potential for side reactions |

The product of the nitro reduction, 2-acetamido-5-aminobenzoic acid, is a valuable bifunctional intermediate. The newly formed amino group is a nucleophilic center that can undergo a variety of chemical transformations, allowing for extensive derivatization and the construction of complex molecular architectures, including various heterocyclic compounds. mdpi.comscranton.edunih.gov

One of the most important reactions of the aromatic amino group is diazotization . Treatment of 2-acetamido-5-aminobenzoic acid with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) converts the primary amino group into a diazonium salt. acs.orgrasayanjournal.co.inelsevierpure.com This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in reactions such as:

Sandmeyer Reactions: Allowing for the introduction of halides (–Cl, –Br) or a cyano group (–CN).

Schiemann Reaction: For the introduction of fluorine (–F).

Hydrolysis: To introduce a hydroxyl group (–OH).

Azo Coupling: Reaction with activated aromatic rings (like phenols or anilines) to form colored azo compounds, which are significant in the dye industry. ijprdjournal.com

Beyond diazotization, the amino group can participate in other key reactions:

Amide Bond Formation: Acylation with acid chlorides or anhydrides to form a second amide linkage.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which are themselves useful intermediates for the synthesis of heterocycles and other complex molecules. scranton.edu

Cyclization Reactions: The ortho-relationship of the acetamido and the newly formed amino group, along with the carboxylic acid, provides a template for the synthesis of various fused heterocyclic systems, such as benzimidazoles or quinazolinones, which are important scaffolds in medicinal chemistry. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of safer solvents, minimizing waste through high atom economy, and employing energy-efficient reaction conditions.

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purity. rasayanjournal.co.inijprdjournal.com Importantly, many microwave-assisted reactions can be performed under solvent-free conditions or in greener solvents like water. nih.gov For instance, the amination of 2-chloro-5-nitrobenzoic acid, a related precursor, has been successfully achieved with various amines using microwave assistance without any added solvent or catalyst, affording high yields in short reaction times. elsevierpure.com This approach minimizes waste and energy consumption compared to conventional heating methods that may require hours of reflux in an organic solvent. researchgate.net

Reactions in Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, certain reactions, such as the catalytic hydrogenation of nitrobenzoic acids, can be effectively carried out in aqueous media. researchgate.net Biocatalytic approaches, for example using immobilized nitroreductase enzymes, can also be performed in aqueous buffers at room temperature and pressure, offering a sustainable alternative to traditional metal-catalyzed hydrogenations that require high pressure and flammable solvents. nih.gov

Solid-Supported Reactions: Performing reactions where reagents are supported on a solid phase, such as alumina or silica (B1680970) gel, can facilitate solvent-free conditions. For example, the reduction of aromatic nitro compounds has been demonstrated using hydrazine hydrate supported on alumina under microwave irradiation, providing a rapid and solventless method for producing anilines. researchgate.net

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A reaction with high atom economy maximizes the use of raw materials and minimizes the production of waste byproducts. libretexts.orgyoutube.com

The synthesis of anilines from nitroarenes provides a clear example of how reaction choice impacts atom economy.

Catalytic Hydrogenation: C₉H₈N₂O₄ + 3H₂ --(Catalyst)--> C₉H₁₀N₂O₃ + 2H₂O In this ideal case, the only byproduct is water. The catalyst is used in small amounts and can be recycled. This pathway has a very high atom economy, as nearly all atoms from the starting material and the reducing agent (hydrogen) are incorporated into the desired amine product and the innocuous water byproduct. The traditional Béchamp process (using iron and acid) has a poor atom economy of only around 35%, generating large volumes of iron oxide sludge. rsc.org In contrast, catalytic routes for aniline (B41778) production can achieve an atom economy of 72% or higher. rsc.org

Stoichiometric Metal Reduction (e.g., with Tin): 2C₉H₈N₂O₄ + 6SnCl₂ + 28HCl → 2C₉H₁₀N₂O₃ + 6SnCl₄ + 8H₂O This method generates a significant amount of tin-based salts as byproducts, which are not incorporated into the final product. This leads to a much lower atom economy and creates a considerable waste stream that requires treatment and disposal.

By prioritizing catalytic routes over stoichiometric ones, chemists can significantly improve the efficiency and environmental footprint of the synthesis. acs.org The direct use of nitroarenes in one-pot reductive amination processes further enhances step economy, reducing energy consumption and waste by bypassing the need to isolate the intermediate aniline. mdpi.com

Table 2: Illustrative Atom Economy Comparison for Aniline Synthesis

| Reaction Type | General Equation | Desired Product | Byproducts | Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | R-NO₂ + 3H₂ → R-NH₂ + 2H₂O | R-NH₂ | H₂O | High (~70-80%) | Excellent: Minimal waste, water is the only byproduct, catalyst is recyclable. |

| Stoichiometric Reduction | 2R-NO₂ + 3Sn + 12HCl → 2R-NH₂ + 3SnCl₄ + 4H₂O | R-NH₂ | SnCl₄, H₂O | Low (<50%) | Poor: Generates large quantities of metallic salt waste, which requires disposal. |

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 5 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Nitrobenzoic Acid Scaffold

The aromatic ring of 2-acetamido-5-nitrobenzoic acid is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). makingmolecules.com These groups pull electron density away from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.commnstate.edu

The directing effects of the substituents are crucial in determining the position of any potential electrophilic attack. The carboxylic acid and nitro groups are meta-directing, while the acetamido group (-NHCOCH₃) is ortho-, para-directing. makingmolecules.com In this specific molecule, the positions are relative to each substituent. For an incoming electrophile, the directing effects can be summarized as follows:

Acetamido group (at C2): Directs ortho (C1, which is blocked, and C3) and para (C5, which is occupied by the nitro group).

Nitro group (at C5): Directs meta (C1, blocked, and C3).

Carboxylic acid group (at C1): Directs meta (C3 and C5, occupied).

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C1 | Electron-withdrawing, Deactivating | Meta (to C3, C5) |

| -NHCOCH₃ | C2 | Electron-donating (by resonance), Activating | Ortho, Para (to C1, C3, C5) |

| -NO₂ | C5 | Electron-withdrawing, Deactivating | Meta (to C1, C3) |

Nucleophilic Aromatic Substitution Involving the Nitro Group

Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups like a nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate through resonance. libretexts.orgopenstax.org

In the case of this compound, the nitro group could potentially be displaced by a strong nucleophile. However, the nitro group itself is not a typical leaving group in SNAr reactions. More commonly, a halide or other good leaving group at a position ortho or para to the nitro group would be displaced. If a suitable leaving group were present at the C2 or C4 positions, the nitro group at C5 would activate the ring towards nucleophilic attack at those positions.

Hydrolysis Mechanisms of the Acetamido Functionality

The acetamido group (-NHCOCH₃) in this compound can undergo hydrolysis under both acidic and basic conditions, typically requiring heat. youtube.comlibretexts.org

Acid-catalyzed hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, and heat, the amide linkage is cleaved. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine as an ammonium (B1175870) ion (in the acidic medium) leads to the formation of 2-amino-5-nitrobenzoic acid and acetic acid. youtube.comlibretexts.org

Base-catalyzed hydrolysis: When heated with an aqueous base, like sodium hydroxide (B78521), the acetamido group is also hydrolyzed. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamido group. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid (from the acetic acid part) or a water molecule to yield 2-amino-5-nitrobenzoic acid (as its carboxylate salt in the basic medium) and an acetate (B1210297) salt. youtube.comlibretexts.org

Oxidation and Reduction Potentials and Pathways

The functional groups of this compound present distinct opportunities for oxidation and reduction reactions.

Reduction: The nitro group is readily reducible to an amino group (-NH₂) under various conditions. Common reducing agents include metals in acidic media (like tin or iron in HCl) or catalytic hydrogenation (H₂ gas with a palladium catalyst). mnstate.edu This transformation would yield 2-acetamido-5-aminobenzoic acid. The reduction of the nitro group is a key step in the synthesis of many amino-substituted aromatic compounds. youtube.com The carboxylic acid and acetamido groups are generally stable under these reduction conditions.

Oxidation: The aromatic ring itself is generally resistant to oxidation due to the deactivating nature of the nitro and carboxylic acid groups. The acetamido group is also relatively stable to oxidation. However, under very harsh oxidative conditions, degradation of the molecule could occur.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reactions involving this compound are heavily influenced by the electronic nature of the substituents.

Electrophilic Aromatic Substitution: The rate-determining step in EAS is the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate. masterorganicchemistry.com Due to the deactivating effect of the nitro and carboxylic acid groups, the activation energy for this step is high, leading to slow reaction rates. mnstate.edu

Nucleophilic Aromatic Substitution: In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. youtube.com The presence of the electron-withdrawing nitro group helps to stabilize this intermediate, thereby lowering the activation energy and increasing the reaction rate, provided a suitable leaving group is present in an ortho or para position. masterorganicchemistry.com

Hydrolysis: The hydrolysis of the acetamido group, whether acid- or base-catalyzed, generally requires elevated temperatures, indicating a significant activation energy barrier. The reaction is thermodynamically favorable as it results in the formation of more stable products.

Advanced Spectroscopic and Structural Elucidation of 2 Acetamido 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for delineating the carbon-hydrogen framework of 2-acetamido-5-nitrobenzoic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in confirming the molecular structure of this compound. In ¹H NMR spectra, recorded in DMSO-d₆, the chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene (B151609) ring. The aromatic region typically displays signals for the three protons on the benzene ring. For instance, a doublet may appear around 8.07 ppm corresponding to the proton at the 6-position (H-6), a doublet of doublets around 7.53 ppm for the proton at the 4-position (H-4), and a doublet around 7.32 ppm for the proton at the 3-position (H-3). The acetamido methyl group (CH₃) characteristically presents as a singlet at approximately 2.18 ppm.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbons of the carboxylic acid and acetamido groups are typically observed at distinct downfield shifts, for example, around 168.2 ppm and 167.8 ppm, respectively. The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded, appearing around 148.1 ppm. The methyl carbon of the acetamido group gives a signal in the aliphatic region, for instance, at approximately 23.1 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.5-13.5 (broad singlet) | ~168-170 |

| Aromatic H-3 | ~7.32 (d) | - |

| Aromatic H-4 | ~7.53 (dd) | - |

| Aromatic H-6 | ~8.07 (d) | - |

| Acetamido (NH) | - | - |

| Acetamido (CH₃) | ~2.18 (s) | ~23.1 |

| Acetamido (C=O) | - | ~169-171 |

| C1 (C-COOH) | - | ~125-130 |

| C2 (C-NHAc) | - | - |

| C5 (C-NO₂) | - | ~145-150 |

Note: Predicted values can vary slightly based on solvent and experimental conditions.

While specific 2D NMR data for this compound is not extensively published, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY experiments would reveal the coupling network between the aromatic protons, confirming their relative positions on the ring. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon spectrum. Further, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the acetamido group relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. Using electrospray ionization (ESI), the compound typically shows a molecular ion peak corresponding to its molecular weight of 224.17 g/mol .

The fragmentation pattern provides valuable structural information. Common fragmentation pathways observed for nitroaromatic compounds include the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 181 ([M–NO₂]⁺). Other characteristic fragmentations can include the loss of the acetamido side chain. libretexts.org The precise fragmentation pattern can be influenced by the ionization technique and collision energy used. nih.govnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | m/z (mass-to-charge ratio) | Corresponding Loss |

| [M+H]⁺ | 225.05060 | - |

| [M-NO₂]⁺ | 181 | Loss of nitro group |

| [M-COOH]⁺ | 179 | Loss of carboxylic acid group |

| [M-CH₂CO]⁺ | 182 | Loss of ketene (B1206846) from acetamido group |

Note: The observed fragments and their relative intensities can vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties. libretexts.orglibretexts.org

A broad absorption band is typically observed in the region of 3300 cm⁻¹ corresponding to the N-H stretching of the acetamido group. The stretching of the carboxylic acid C=O bond gives a strong absorption around 1700 cm⁻¹, while the acetamido C=O stretch appears at a slightly lower wavenumber, around 1655 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1348 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Acetamido (N-H) | Stretch | ~3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | ~1700 |

| Acetamido (C=O) | Stretch | ~1655 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1348 |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. rsc.orgrsc.orgnih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form dimers with neighboring molecules through O-H···O hydrogen bonds. nih.govucl.ac.uk The acetamido group can also participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. chemrxiv.org

Intramolecular Interactions and Conformation

The conformation and intramolecular interactions of this compound are governed by the spatial arrangement and electronic interplay of its three functional groups: the carboxylic acid, the acetamido, and the nitro groups. While definitive single-crystal X-ray diffraction data for this compound has not been published, analysis of its structure can be inferred from related compounds and spectroscopic evidence.

A key feature of the molecule's conformation is the potential for intramolecular hydrogen bonding. The acetamido group at the 2-position is capable of forming an intramolecular hydrogen bond with the adjacent carboxylic acid group or the nitro group at the 5-position. In analogous compounds, such as 2-amino-5-nitrobenzoic acid, an intramolecular N—H⋯O hydrogen bond is observed, which results in the formation of a stable S(6) ring motif. nih.gov This suggests that a similar interaction between the amide hydrogen of the acetamido group and an oxygen atom of the nitro group is plausible in this compound. This interaction would contribute to a more planar conformation of the molecule.

Furthermore, the presence of the ortho-acetamido group can influence the orientation of the carboxylic acid group. Steric hindrance between the acetyl group and the carboxylic acid may cause the latter to twist out of the plane of the benzene ring. This "ortho effect" is a common phenomenon in ortho-substituted benzoic acids and can impact the molecule's acidity and reactivity. In the case of o-nitrobenzoic acid, there is debate about the presence of an intramolecular hydrogen bond between the carboxylic hydrogen and the nitro group oxygen, with some studies suggesting that intermolecular hydrogen bonding is favored in the solid state. quora.comstackexchange.com However, the acetamido group in this compound presents a different steric and electronic environment.

Table 1: Predicted Intramolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Plausibility |

| Acetamido (N-H) and Nitro (O) | Intramolecular Hydrogen Bond | High, based on analogs like 2-amino-5-nitrobenzoic acid where an N—H⋯O bond forms an S(6) ring. nih.gov |

| Carboxylic Acid (O-H) and Acetamido (C=O) | Intramolecular Hydrogen Bond | Moderate, though potentially less favored than interaction with the nitro group due to steric factors. |

| Aromatic Ring and Substituents | Resonance Effects | High, the electron-withdrawing nitro group and electron-donating (by resonance) acetamido group interact with the π-system of the benzene ring, influencing electron distribution and planarity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by strong absorption in the UV region, which arises from electronic transitions within the molecule's chromophoric system. The principal chromophore is the nitro-substituted benzene ring, which is further modified by the presence of the carboxylic acid and acetamido groups.

In a methanol (B129727) solvent, this compound exhibits a maximum absorption (λmax) at 270 nm, with a molar absorptivity (ε) of 8,200 L·mol⁻¹·cm⁻¹. This absorption band is attributed to a π→π* electronic transition within the aromatic system, which is significantly influenced by the nitro group. Generally, benzoic acid derivatives containing a nitro group display a λmax in the range of 260–280 nm.

The acetamido group at the 2-position acts as an auxochrome. While it does not absorb significantly in the near-UV region itself, its presence modifies the absorption characteristics of the primary chromophore. The lone pair of electrons on the nitrogen atom of the acetamido group can participate in resonance with the aromatic ring, which can lead to a bathochromic (red) shift or a hypsochromic (blue) shift depending on the interplay with other substituents. In this case, the electron-withdrawing nature of the acetamido group in the ortho position is noted to reduce the electron density of the aromatic ring compared to amino-substituted analogs, resulting in a lower λmax.

The nitro group at the 5-position is a powerful chromophore and also a strong electron-withdrawing group. Its presence is primarily responsible for the intense absorption observed. The electronic transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. The energy of this transition, and thus the λmax, is sensitive to the solvent polarity. In polar solvents, a bathochromic shift is often observed for similar compounds.

Table 2: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Attributed Transition | Reference |

| Methanol | 270 | 8,200 | π→π* |

Computational Chemistry and Theoretical Frameworks for 2 Acetamido 5 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 2-acetamido-5-nitrobenzoic acid. DFT methods are employed to calculate the molecule's optimized geometry, vibrational frequencies, and electronic distribution. nih.gov These calculations are typically performed using specific basis sets, such as B3LYP with 6-311++G(d,p), which provide a balance of accuracy and computational cost for organic molecules. nih.govyoutube.com The results from these calculations offer a detailed understanding of the molecule's intrinsic stability and chemical behavior.

Table 1: Representative Quantum Molecular Descriptors Calculated via DFT (Note: These are illustrative values based on calculations for structurally similar compounds like 4-(carboxyamino)-benzoic acid and may not represent the exact values for this compound.)

| Quantum Descriptor | Significance | Illustrative Value |

| HOMO Energy | Electron-donating ability | -6.82 eV |

| LUMO Energy | Electron-accepting ability | -1.82 eV |

| Energy Gap (ΔE) | Chemical reactivity and stability | 5.00 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.82 eV |

| Electron Affinity (A) | Ability to accept an electron | 1.82 eV |

Data adapted from studies on analogous benzoic acid derivatives. actascientific.com

The distribution of electron density within the this compound molecule governs its reactive behavior. Methods like Mulliken charge analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify this distribution. nih.govresearchgate.net The MEP map highlights the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. youtube.com For a molecule like this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and amide groups would exhibit positive potential, indicating sites for nucleophilic interaction. nih.govyoutube.com This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, usually a protein. mdpi.comfrontiersin.org For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. nih.gov For instance, studies on similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have used docking to analyze binding affinity with cyclooxygenase-2 (COX-2) receptors, revealing key interactions with amino acid residues in the active site. nih.govmdpi.com Similarly, docking simulations of nitrobenzoic acid derivatives with targets like protein disulfide isomerase (PDI) have shown that interactions with hydrophobic amino acids and the formation of hydrogen bonds are crucial for binding. nih.gov These simulations provide a static snapshot of the binding pose, which is ranked using a scoring function to estimate the strength of the interaction. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-target complex. researcher.life MD simulations track the movements and interactions of every atom in the system over time (often on the nanosecond scale), providing insights into the conformational flexibility and stability of the complex. researcher.lifenih.gov For derivatives of nitrobenzoic acid, MD simulations have been used to confirm the stability of the docked pose within a protein's active site. researcher.life These simulations can reveal how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in mediating interactions. researcher.life The results, often analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, demonstrate the stability of the protein structure and the ligand's position throughout the simulation. researchgate.net

Prediction of Pharmacokinetic and Toxicological Profiles (ADMET) using In Silico Methods

Before a compound can become a drug, it must exhibit an acceptable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). audreyli.com In silico tools and webservers (such as SwissADME and ADMET Predictor) have become essential for predicting these properties early in the drug discovery process, saving time and resources. researchgate.netnih.govnih.gov These programs use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. For derivatives of this compound, computational tools can predict properties like lipophilicity (logP), topological polar surface area (TPSA), water solubility, and potential for crossing the blood-brain barrier. nih.govmdpi.com They also screen for potential liabilities, such as inhibition of cytochrome P450 enzymes or violation of drug-likeness rules like Lipinski's Rule of Five. researchgate.netnih.gov This predictive analysis helps to identify and prioritize candidates with favorable ADMET profiles for further experimental testing. nih.gov

Table 2: Representative Predicted ADMET Properties for a Drug Candidate (Note: This table is illustrative and shows the types of parameters predicted by in silico tools. The values are not specific to this compound but represent a typical output.)

| Property | Significance | Typical Predicted Value/Outcome |

| Molecular Weight | Affects diffusion and absorption | < 500 g/mol |

| LogP (Lipophilicity) | Influences absorption and distribution | 1 - 3 |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability | < 140 Ų |

| Hydrogen Bond Donors | Affects membrane permeability | ≤ 5 |

| Hydrogen Bond Acceptors | Affects membrane permeability | ≤ 10 |

| Lipinski's Rule of Five | General rule for drug-likeness | 0 Violations |

| CYP2D6 Inhibition | Potential for drug-drug interactions | Non-inhibitor |

| Ames Test | Predicts mutagenicity | Non-mutagenic |

Data based on parameters evaluated by common ADMET prediction software. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor in the Synthesis of Complex Organic Molecules

The strategic positioning of the functional groups on the aromatic ring of 2-acetamido-5-nitrobenzoic acid makes it an excellent starting material for constructing elaborate organic molecules. The nitro group, in particular, can be readily reduced to an amino group, which then enables a host of cyclization and condensation reactions essential for building heterocyclic systems. This two-step transformation from the nitro compound to a reactive amino derivative is a cornerstone of its utility.

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds, including anticancer, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov The synthesis of these scaffolds often relies on precursors derived from anthranilic acid (2-aminobenzoic acid).

This compound serves as a valuable precursor for substituted quinazolinones. A key synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization. For instance, the ester derivative, ethyl 2-acetamido-5-nitrobenzoate, can be heated with alcoholic ammonia (B1221849) to directly form 2-methyl-6-nitro-4-oxo-3,4-dihydroquinazoline. nih.gov This reaction highlights a classical approach where the acetamido group provides the carbon atom that becomes C2 of the quinazolinone ring, and the newly formed amino group (from the nitro group reduction, which happens in situ or in a prior step) condenses with it.

Different synthetic methodologies for quinazolinone synthesis that can potentially utilize derivatives of this compound are summarized below:

| Synthetic Method | Precursors | Catalyst/Conditions | Resulting Product Class |

| Niementowski Synthesis | Substituted anthranilic acids, formamide | 125–130°C | 3,4-dihydro-4-oxoquinazolines |

| Grimmel, Guinther, and Morgan's Synthesis | o-Amino benzoic acids, amines | Phosphorous trichloride (B1173362) in toluene | 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines |

| From Isatoic Anhydride | Isatoic anhydride, amines | Refluxing ethyl orthoformate | Dihydro-4-oxoquinazolines |

| From Benzoxazinones | 2-Substituted-3,1-benzoxazin-4-ones, amines/hydrazides | Various solvents and conditions | Substituted quinazolinones |

These established methods underscore the potential of using this compound, after appropriate functional group manipulation (e.g., reduction of the nitro group and hydrolysis or modification of the acetamido group), to generate a diverse library of quinazolinone derivatives for medicinal chemistry research. nih.govresearchgate.net

The chemical structure of this compound makes it a useful intermediate in the synthesis of both dyes and pharmaceuticals.

In Dye Synthesis: Azo dyes, which contain the characteristic -N=N- bond, represent the largest class of synthetic colorants. nih.gov Their synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner. While direct examples using this compound are not extensively documented in readily available literature, its derivatives are prime candidates for such reactions. After reduction of the nitro group to an amine, the resulting 2-acetamido-5-aminobenzoic acid could be diazotized and coupled to various naphthol or aniline (B41778) derivatives to produce a range of colors. The synthesis of azo dyes from structurally similar compounds, such as 4-amino-2-nitrobenzoic acid and 2-methoxy-5-nitroaniline, has been reported, yielding dyes with yellow to orange hues. researchgate.netscialert.net This indicates the potential of the core scaffold of this compound in the dye industry.

In Pharmaceutical Synthesis: The compound is a key intermediate in the development of various pharmaceuticals, particularly antimicrobial agents. The presence of the nitro group can be crucial for the biological activity of the final drug molecule. For instance, derivatives of 2-amino-5-nitrobenzoic acid have been explored for their analgesic and anti-inflammatory properties. Furthermore, the core structure is related to compounds like 2-chloro-5-nitrobenzoic acid, which is a known precursor in various industrial syntheses. google.com The ability to transform the acetamido, nitro, and carboxylic acid groups allows medicinal chemists to build complex drug candidates. For example, the amino group (obtained from the nitro group) can be alkylated or acylated to introduce different side chains, modulating the pharmacological profile of the resulting molecules. nih.gov

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tcichemicals.com MCRs are valued in drug discovery and combinatorial chemistry for their ability to rapidly generate molecular diversity.

While specific, documented examples of this compound participating in well-known MCRs like the Ugi or Passerini reactions are scarce in the literature, its functional groups make it a theoretically suitable candidate. The carboxylic acid function is a key component in both the Ugi and Passerini reactions. For example, in the Ugi four-component reaction (Ugi-4CR), a carboxylic acid, an amine, an isocyanide, and a carbonyl compound react to form a bis-amide. The structural features of this compound could be leveraged in such reactions to create complex, highly functionalized molecules in a single, atom-economical step. beilstein-journals.orgnih.gov The presence of the nitro and acetamido groups would add further complexity and potential for post-MCR modifications.

Synthesis of Nitrogen-Containing Heterocycles

Beyond quinazolinones, this compound is a precursor for a broader range of nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry. nih.gov The key to this versatility is the transformation of the nitro group into other functionalities, primarily a reactive amino group.

The synthesis of various heterocyclic systems often starts from nitroarenes. osi.lv For example, derivatives of 2-aminobenzoic acid (anthranilic acids) are starting materials for the synthesis of benzodiazepines, another important class of psychoactive drugs. By reducing the nitro group of this compound and then potentially hydrolyzing the acetamido group, one can access a substituted anthranilic acid derivative, which can then be used in established synthetic routes to create novel benzodiazepine (B76468) structures. The synthesis of five-membered N-heterocycles through cycloaddition reactions involving nitroalkenes also showcases the utility of the nitro group in forming cyclic systems. researchgate.net

Development of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's properties, such as solubility, stability, or bioavailability. The nitroaromatic group present in this compound is a key feature in the design of hypoxia-activated prodrugs. nih.gov Many solid tumors contain regions of low oxygen (hypoxia), and certain nitroaromatic compounds can be selectively reduced to cytotoxic agents under these conditions by endogenous reductase enzymes. nih.gov This makes the 5-nitrophenyl scaffold a potential "trigger" for releasing a therapeutic agent specifically at a tumor site, minimizing damage to healthy, oxygenated tissues.

Furthermore, derivatives of this acid can be used to create tools for targeted delivery and to study biological systems. For example, a photoaffinity label based on a substituted 2-amino-5-nitrobenzoic acid has been synthesized. nih.gov Photoaffinity labels are compounds that can be activated by light to form a covalent bond with a specific biological target, such as a receptor or an enzyme. This allows researchers to identify and study the binding sites of drugs and other molecules. The synthesis of an azido-derivative of a 5-nitrobenzoic acid analog created a tool to probe chloride channels in cell membranes, demonstrating the utility of this scaffold in developing sophisticated biochemical probes. nih.gov Similarly, acetamide-substituted compounds have been designed as prodrugs in other therapeutic areas, such as for HIV inhibitors. nih.gov

Materials Science and Supramolecular Chemistry Applications

Crystal Engineering for Supramolecular Assemblies

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. The functional groups on 2-acetamido-5-nitrobenzoic acid make it a versatile component for creating complex supramolecular assemblies. The strategy often involves leveraging strong and directional hydrogen bonds to guide the self-assembly of molecules into predictable, well-defined architectures. researchgate.net While extensive crystallographic data for this compound itself is not widely published, the behavior of related nitrobenzoic acids provides significant insight into its potential for forming structured supramolecular systems.

The crystal packing of benzoic acid derivatives is often dominated by hydrogen bonding. In this compound, the carboxylic acid, acetamido, and nitro groups all serve as potential hydrogen bond donors and acceptors, leading to the formation of robust networks that define the crystal lattice.

The acetamido group can participate in hydrogen bonding, and the presence of both a donor (N-H) and an acceptor (C=O) allows for the formation of strong intermolecular connections. Similarly, the carboxylic acid group typically forms strong dimers with neighboring molecules via O-H···O bonds. In many related nitrobenzoic acid structures, such as 2-amino-5-nitrobenzoic acid, molecules are connected by intermolecular O-H···O hydrogen bonds to form centrosymmetric dimers. nih.govnih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Motif |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Intermolecular O-H···O | Dimer |

| Acetamido (N-H) | Nitro (-NO₂) | Inter- or Intramolecular N-H···O | Chain / Ring |

| Acetamido (N-H) | Acetamido (C=O) | Intermolecular N-H···O | Chain / Sheet |

| Acetamido (N-H) | Carboxylic Acid (C=O) | Intermolecular N-H···O | Chain / Sheet |

The acidity of the carboxylic group in this compound allows it to form molecular salts through proton transfer to a basic co-former, while its hydrogen bonding capabilities enable the formation of cocrystals with neutral guest molecules. wits.ac.za This is a common strategy in crystal engineering to modify the physicochemical properties of organic solids, such as melting point and solubility. wits.ac.za

While specific molecular salts or cocrystals of this compound are not extensively documented in the provided results, the broader class of nitrobenzoic acids is known to be effective in forming such multicomponent crystals. wits.ac.za For instance, other isomers like 2-chloro-4-nitrobenzoic acid have been successfully used to produce a series of cocrystals and molecular salts with various compounds, some of which have pharmaceutical relevance. nih.gov This demonstrates the high potential of the nitrobenzoic acid scaffold, including the 2-acetamido-5-nitro- derivative, for use in cocrystallization and salt formation to create new materials with tailored properties. wits.ac.zanih.gov

Development of Functional Organic Solids

The specific arrangement of molecules in the solid state, governed by the interactions described above, can give rise to materials with specific functions. The thermal stability of a compound is one such property directly linked to its crystal structure. Differential scanning calorimetry data indicates that this compound decomposes at 225°C. This is noted to be lower than that of 2-amino-5-nitrobenzoic acid (270°C), a difference attributed to weaker intermolecular forces in the acetamido derivative. By forming cocrystals or salts, it is possible to engineer solids with different thermal profiles. wits.ac.za

Exploration in Polymer Science and Material Building Blocks

This compound and its esters are considered valuable material building blocks. chemimpex.comotavachemicals.com The presence of multiple functional groups allows for its incorporation into larger molecular structures, including polymers. It has been noted for its application in creating polymers and coatings with specific properties, such as enhanced thermal stability and resistance to degradation. chemimpex.com The nitro and acetamido groups can be chemically modified, enabling the synthesis of a variety of monomers for polymerization reactions. chemimpex.com Its role as an intermediate highlights its utility as a foundational component for constructing more complex functional materials.

Potential in Electronic or Optical Materials

The electronic nature of this compound, characterized by a nitro-aromatic system, suggests potential applications in electronic or optical materials. The nitro group is strongly electron-withdrawing, which significantly influences the electronic structure of the molecule.

UV-Vis spectroscopy in methanol (B129727) reveals a maximum absorption (λmax) at 270 nm, which is attributed to π→π* electronic transitions within the nitro-aromatic system. The acetamido group at position 2 is noted to reduce the electron density of the aromatic ring compared to amino-substituted analogs, resulting in a lower λmax. This ability to absorb UV light is a key characteristic for materials used in optical applications. While specific devices or advanced material applications are not detailed, the fundamental optical properties of the molecule make it a candidate for further exploration in this field.

Table 2: Spectroscopic and Physical Properties

| Property | Value | Source |

| UV-Vis λmax (in Methanol) | 270 nm | |

| Decomposition Temperature | 225°C | |

| Molecular Formula | C₉H₈N₂O₅ | uni.lusynquestlabs.com |

| Molecular Weight | 224.17 g/mol | synquestlabs.com |

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The current synthesis of 2-acetamido-5-nitrobenzoic acid and its isomers often relies on classical nitration and acetylation reactions. While effective, these methods can present challenges in terms of yield, selectivity, and the use of harsh reagents. Future research is poised to address these limitations through the exploration of more efficient and selective synthetic methodologies.

One promising avenue is the development of continuous flow nitration processes. The use of tubular microreactors for the nitration of related compounds, such as salicylic (B10762653) acid, has demonstrated improved yields, enhanced safety, and better control over reaction conditions. researchgate.net Applying similar microreactor technology to the synthesis of this compound could lead to significant improvements in manufacturing efficiency.